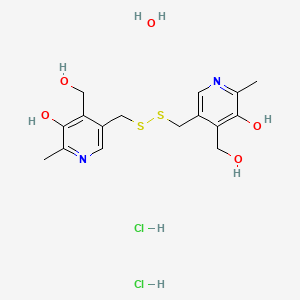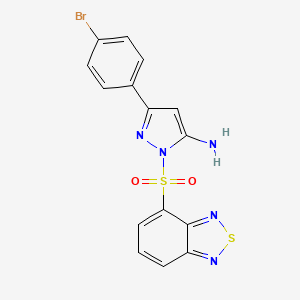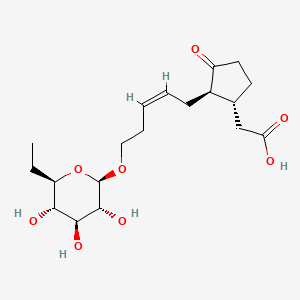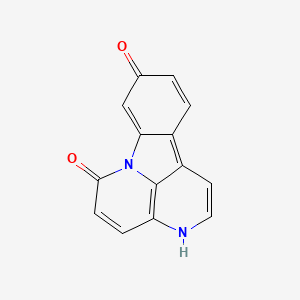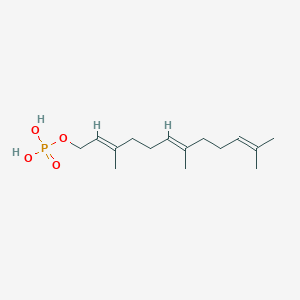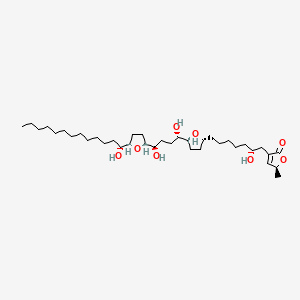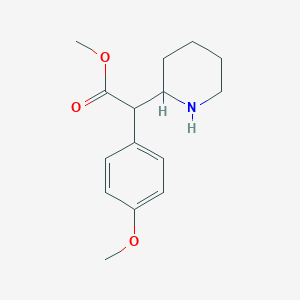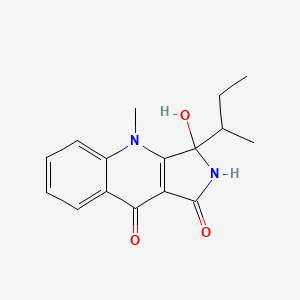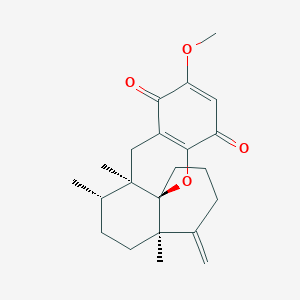
Dactyloquinone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dactyloquinone A is a natural product found in Callyspongia siphonella and Dactylospongia elegans with data available.
Applications De Recherche Scientifique
Chemical Composition and Isolation
Dactyloquinone A, along with other sesquiterpenoid quinones like dactyloquinone B, has been isolated from the Okinawan sponge Dactylospongia elegans. These compounds are known for their unique structures, characterized by a dihydropyran moiety, and have been identified through detailed spectroscopic analysis (Mitome et al., 2001). Further studies on this marine sponge led to the discovery of additional sesquiterpenoid quinones like dactyloquinones C, D, and E, each possessing distinct cyclic-ether moieties (Mitome et al., 2002).
Potential Biological Activities
The exploration of marine sponges such as Dactylospongia elegans has led to the discovery of various sesquiterpene compounds. These include not only dactyloquinone A but also related compounds like sesquiterpene benzoxazoles and sesquiterpene quinones. These compounds have been assessed for their cytotoxicity against a range of human tumor cell lines, though they exhibit a lack of selectivity for tumor versus normal cell lines (Ovenden et al., 2011). Additionally, research has indicated that similar compounds from the sponge Dactylospongia metachromia exhibit potent cytotoxicity and protein kinase inhibiting activities, highlighting their potential in cancer research (Daletos et al., 2014).
Antioxidant and Antimicrobial Properties
Investigations into the antioxidant and antimicrobial properties of natural compounds have led to the study of various extracts from plants like Cynodon dactylon. These studies focus on their chemical composition and therapeutic potential, revealing significant antioxidant activity and effectiveness against a range of bacterial pathogens (Savadi et al., 2020).
Further Research and Applications
Additional research into the chemical composition and potential applications of compounds related to dactyloquinone A is ongoing. Studies on Dactylicapnos scandens have focused on isoquinoline alkaloids with rearranged and reconstructed structures, contributing to our understanding of their anti-inflammatory activities (Wang et al., 2018). The exploration of these and related compounds continues to reveal a wide range of potential applications in medicinal and pharmaceutical research.
Propriétés
Nom du produit |
Dactyloquinone A |
|---|---|
Formule moléculaire |
C22H28O4 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
(1R,10R,11S,14R)-6-methoxy-10,11,14-trimethyl-15-methylidene-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3(8),5-diene-4,7-dione |
InChI |
InChI=1S/C22H28O4/c1-13-7-6-9-22-20(13,3)10-8-14(2)21(22,4)12-15-18(24)17(25-5)11-16(23)19(15)26-22/h11,14H,1,6-10,12H2,2-5H3/t14-,20+,21+,22-/m0/s1 |
Clé InChI |
VHEIQBFDIYFDPD-VKPKAYIDSA-N |
SMILES isomérique |
C[C@H]1CC[C@@]2(C(=C)CCC[C@@]23[C@@]1(CC4=C(O3)C(=O)C=C(C4=O)OC)C)C |
SMILES canonique |
CC1CCC2(C(=C)CCCC23C1(CC4=C(O3)C(=O)C=C(C4=O)OC)C)C |
Synonymes |
dactyloquinone A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




